molecular formula C3H10N2O2S B6209955 N-methylethane-1-sulfonohydrazide CAS No. 1132666-88-6

N-methylethane-1-sulfonohydrazide

Cat. No. B6209955
CAS RN: 1132666-88-6
M. Wt: 138.2
InChI Key:
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Description

N-Methylethane-1-sulfonohydrazide (MES) is an organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless crystalline solid that is soluble in water and organic solvents. MES is an anion-exchange reagent and is commonly used in the synthesis of organic compounds. MES has also been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and other biological molecules.

Scientific Research Applications

N-methylethane-1-sulfonohydrazide has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the study of proteins and other biological molecules, as it can interact with them in a variety of ways. N-methylethane-1-sulfonohydrazide has also been used in the study of enzyme kinetics, as it can be used to measure the rate of reaction of enzymes.

Mechanism of Action

N-methylethane-1-sulfonohydrazide is an anion-exchange reagent, which means it can interact with proteins and other biological molecules in a variety of ways. It can bind to proteins and other biological molecules, as well as interact with them in a variety of ways. For example, it can act as a substrate for enzymes, or it can act as an inhibitor of enzymes. It can also bind to DNA, RNA, and other biomolecules.
Biochemical and Physiological Effects
N-methylethane-1-sulfonohydrazide has been used in a variety of biochemical and physiological studies. It has been used to study the effects of certain drugs on the body, as well as the effects of certain environmental conditions on the body. It has also been used to study the effects of certain hormones on the body. In addition, it has been used to study the effects of certain drugs on the brain, as well as the effects of certain environmental conditions on the brain.

Advantages and Limitations for Lab Experiments

N-methylethane-1-sulfonohydrazide has several advantages when used in lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. It is also easy to use, as it is soluble in both water and organic solvents. Additionally, it is relatively non-toxic, making it a safe reagent to use in lab experiments. However, N-methylethane-1-sulfonohydrazide does have some limitations. It is not very stable, and it can react with other compounds in the reaction mixture. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of N-methylethane-1-sulfonohydrazide in scientific research. It could be used in the study of enzyme kinetics, as it can be used to measure the rate of reaction of enzymes. It could also be used to study the effects of certain drugs on the body, as well as the effects of certain environmental conditions on the body. Additionally, it could be used to study the effects of certain hormones on the body, as well as the effects of certain drugs on the brain. Finally, it could be used to study the effects of certain environmental conditions on the brain.

Synthesis Methods

N-methylethane-1-sulfonohydrazide can be synthesized from ethane-1-sulfonic acid and hydrazine in a two-step process. First, ethane-1-sulfonic acid is reacted with hydrazine in aqueous solution to form N-methyl-ethane-1-sulfonohydrazide. The reaction is carried out at a temperature of 70-80°C and a pH of 8-10. The reaction is complete when the pH of the solution reaches 8-10. The product is then isolated and purified by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methylethane-1-sulfonohydrazide can be achieved through the reaction of ethyl chloroacetate with hydrazine hydrate, followed by reaction with sodium sulfite and then methylation with methyl iodide.", "Starting Materials": [ "Ethyl chloroacetate", "Hydrazine hydrate", "Sodium sulfite", "Methyl iodide" ], "Reaction": [ "Step 1: Ethyl chloroacetate is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form ethyl hydrazinoacetate.", "Step 2: Ethyl hydrazinoacetate is then reacted with sodium sulfite to form N-ethylsulfonohydrazide.", "Step 3: N-ethylsulfonohydrazide is then methylated with methyl iodide in the presence of a base such as potassium carbonate to form N-methylethane-1-sulfonohydrazide." ] }

CAS RN

1132666-88-6

Product Name

N-methylethane-1-sulfonohydrazide

Molecular Formula

C3H10N2O2S

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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